
1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzyl and pyrazole, which are both common structures in organic chemistry. Benzyl is a substituent or moiety containing a phenyl ring and a methylene (-CH2-) group. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups. For example, the carbonyl group might undergo reactions like nucleophilic addition or reduction, while the pyrazole ring might participate in electrophilic substitution reactions .Wirkmechanismus
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other benzimidazole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone in lab experiments is its potential anti-cancer and neuroprotective properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone. One direction is to further investigate its mechanism of action, which may help to optimize its use in cancer and neurodegenerative disease research. Additionally, this compound may be studied for its potential applications in other fields such as drug delivery and materials science.
Synthesemethoden
The synthesis of 1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone involves the reaction of 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone has been studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-19(29)26-12-14-27(15-13-26)24(30)22-17-28(16-20-8-4-2-5-9-20)25-23(22)31-18-21-10-6-3-7-11-21/h2-11,17H,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVXDQIBFIQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

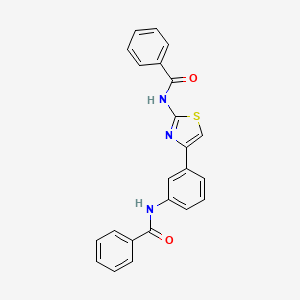
![3-(4-(benzyloxy)phenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2906940.png)
![1-[4-Phenyl-4-[3-(1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2906942.png)
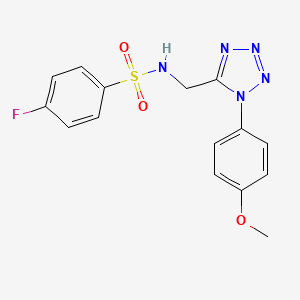
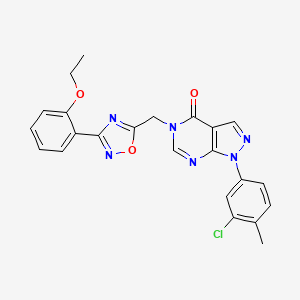

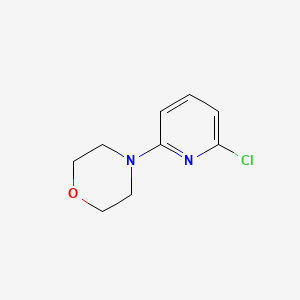
![2-(3-methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2906952.png)
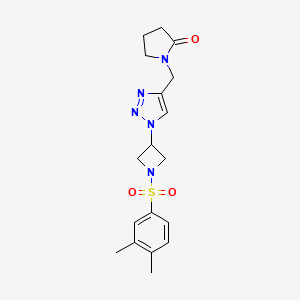
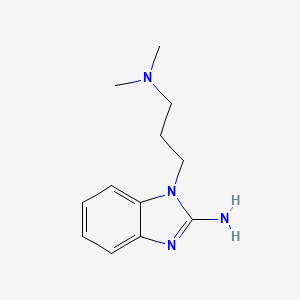
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906956.png)
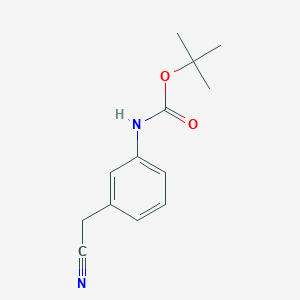
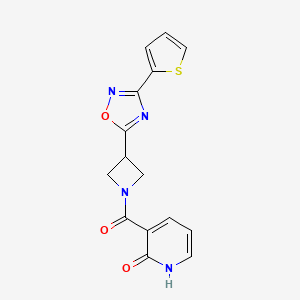
![2-{[(4-chlorophenyl)methylene]amino}-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2906961.png)